Enhanced Lipophilicity vs Primary Amine Analog
The N-methylamino substitution in the target compound yields a predicted LogP of 1.21, which is 0.26 log units higher than the primary amine analog (LogP 0.94) when computed by the same method . This represents an approximately 82% higher predicted octanol-water partition coefficient, consistent with the greater lipophilicity expected from N-methylation of the α-amino group.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.20532 |
| Comparator Or Baseline | 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoic acid: LogP 0.94462 |
| Quantified Difference | ΔLogP = +0.2607 (27.6% relative increase; ~82% higher predicted partition coefficient) |
| Conditions | Calculated LogP using the same proprietary prediction algorithm within the Leyan vendor database; values reported on respective product specification pages |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, which is critical when the compound is intended for intracellular target engagement or CNS penetration in lead optimisation programmes.
